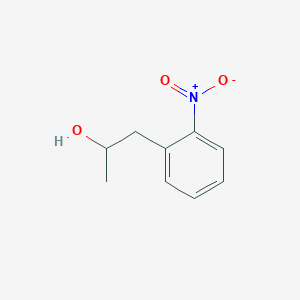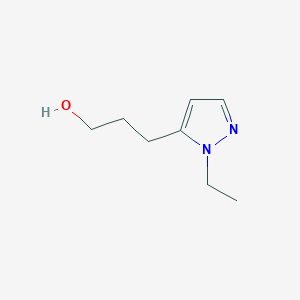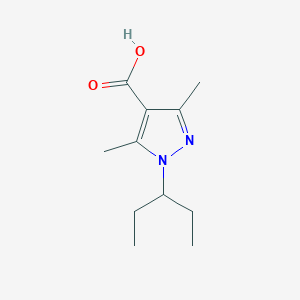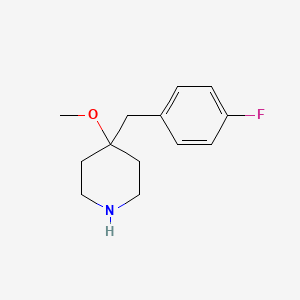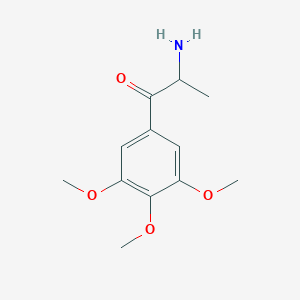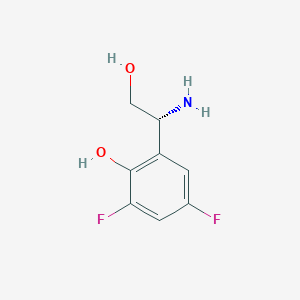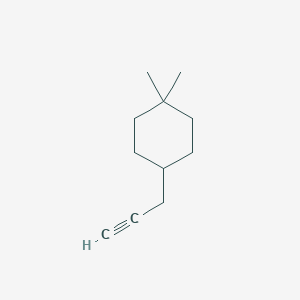
(1S,3R,4S)-3,4-dihydroxycyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3R,4S)-3,4-dihydroxycyclopentane-1-carboxylic acid is a compound with significant interest in various scientific fields. It is a cyclopentane derivative with two hydroxyl groups and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4S)-3,4-dihydroxycyclopentane-1-carboxylic acid typically involves the cyclization of suitable precursors followed by functional group modifications. One common method involves the use of cyclopentene derivatives, which are subjected to hydroxylation and carboxylation reactions under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures that the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
(1S,3R,4S)-3,4-dihydroxycyclopentane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include cyclopentanone derivatives, cyclopentanol derivatives, and various substituted cyclopentane compounds. These products have diverse applications in organic synthesis and pharmaceutical development.
Scientific Research Applications
(1S,3R,4S)-3,4-dihydroxycyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (1S,3R,4S)-3,4-dihydroxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound can influence various biochemical pathways, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S,3R,4S)-3,4-dihydroxycyclohexane-1-carboxylic acid: A similar compound with a cyclohexane ring instead of a cyclopentane ring.
(1S,3R,4S,5R)-1,3,4,5-tetrahydroxycyclohexanecarboxylate: Another related compound with additional hydroxyl groups.
Uniqueness
The uniqueness of (1S,3R,4S)-3,4-dihydroxycyclopentane-1-carboxylic acid lies in its specific stereochemistry and the presence of both hydroxyl and carboxylic acid groups on a cyclopentane ring. This combination of features makes it a valuable compound for various chemical transformations and applications.
Properties
Molecular Formula |
C6H10O4 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(3S,4R)-3,4-dihydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H10O4/c7-4-1-3(6(9)10)2-5(4)8/h3-5,7-8H,1-2H2,(H,9,10)/t3?,4-,5+ |
InChI Key |
NPAXFZBGZWAVIF-NVGWPGHNSA-N |
Isomeric SMILES |
C1[C@H]([C@H](CC1C(=O)O)O)O |
Canonical SMILES |
C1C(CC(C1O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


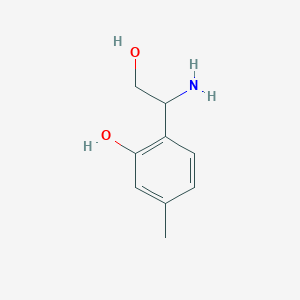
![2-[2-(Piperidin-1-yl)pyridin-3-yl]acetonitrile](/img/structure/B13605828.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13605829.png)

